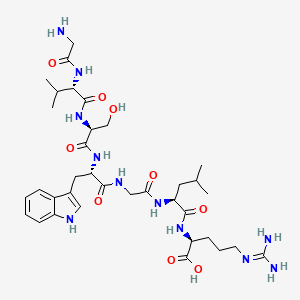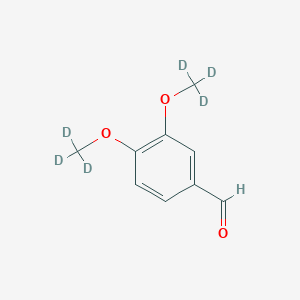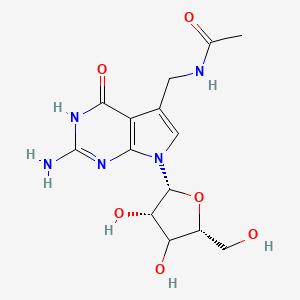
7-(N-Acetylaminomethyl)-7-deazaguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(N-Acetylaminomethyl)-7-deazaguanosine is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to guanosine, a fundamental building block of RNA, but with a unique modification that replaces the guanine base with a deazaguanine derivative. This alteration imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(N-Acetylaminomethyl)-7-deazaguanosine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the Deazaguanine Moiety: The protected nucleoside is then subjected to a series of reactions to introduce the deazaguanine moiety. This often involves nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the aminomethyl group using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: 7-(N-Acetylaminomethyl)-7-deazaguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dehydrogenated derivatives, while substitution reactions can introduce various functional groups at the aminomethyl position.
科学研究应用
7-(N-Acetylaminomethyl)-7-deazaguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and as a probe in studying nucleic acid interactions.
Biology: The compound is employed in the study of RNA modifications and their effects on gene expression and regulation.
Medicine: Research into its potential therapeutic applications includes antiviral and anticancer studies, where its unique structure may offer advantages over traditional nucleosides.
Industry: It is used in the development of novel biomaterials and as a component in diagnostic assays.
作用机制
The mechanism of action of 7-(N-Acetylaminomethyl)-7-deazaguanosine involves its incorporation into nucleic acids, where it can alter the structure and function of RNA. This modification can affect RNA stability, translation efficiency, and interactions with proteins. The molecular targets include various RNA-binding proteins and enzymes involved in RNA processing pathways.
相似化合物的比较
7-Deazaguanosine: Lacks the acetylaminomethyl group but shares the deazaguanine core.
N-Acetylguanosine: Contains an acetyl group but retains the guanine base.
7-Methylguanosine: Features a methyl group instead of an acetylaminomethyl group.
Uniqueness: 7-(N-Acetylaminomethyl)-7-deazaguanosine is unique due to the presence of both the deazaguanine core and the acetylaminomethyl group. This combination imparts distinct chemical properties, such as increased stability and altered base-pairing characteristics, making it a valuable tool in nucleic acid research.
属性
分子式 |
C14H19N5O6 |
|---|---|
分子量 |
353.33 g/mol |
IUPAC 名称 |
N-[[2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C14H19N5O6/c1-5(21)16-2-6-3-19(11-8(6)12(24)18-14(15)17-11)13-10(23)9(22)7(4-20)25-13/h3,7,9-10,13,20,22-23H,2,4H2,1H3,(H,16,21)(H3,15,17,18,24)/t7-,9?,10+,13-/m1/s1 |
InChI 键 |
CTYQXNHUHPQHTJ-CXOKJZQJSA-N |
手性 SMILES |
CC(=O)NCC1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@H](C([C@H](O3)CO)O)O |
规范 SMILES |
CC(=O)NCC1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


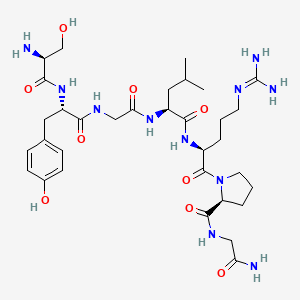
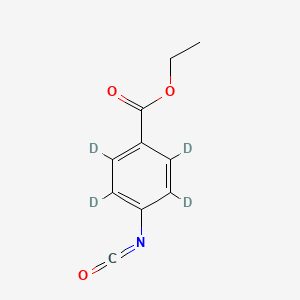



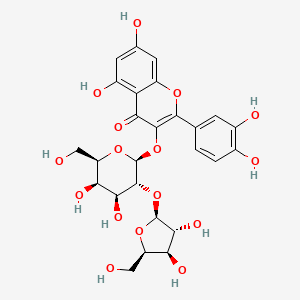
![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)
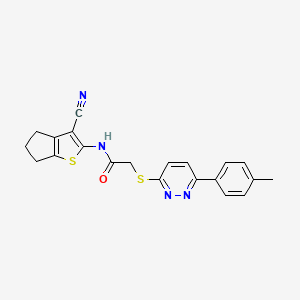
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)
